methyl 2-{[(E)-2-{5-cyano-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaen-10-yl}ethenyl]amino}benzoate
Description
Methyl 2-{[(E)-2-{5-cyano-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaen-10-yl}ethenyl]amino}benzoate is a structurally complex compound featuring:
Properties
IUPAC Name |
methyl 2-[[(E)-2-(5-cyano-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-10-yl)ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O2/c1-28-20(27)14-4-2-3-5-16(14)22-8-6-17-15-12-24-19-13(10-21)11-25-26(19)18(15)7-9-23-17/h2-9,11-12,22H,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCVWAIIPKUXJY-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC=CC2=NC=CC3=C2C=NC4=C(C=NN34)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1N/C=C/C2=NC=CC3=C2C=NC4=C(C=NN34)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[(E)-2-{5-cyano-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaen-10-yl}ethenyl]amino}benzoate (commonly referred to as the compound) is a complex organic molecule with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a tetraazatricyclo core and a cyano group. Its molecular formula is with a molecular weight of approximately 370.36 g/mol. The presence of multiple nitrogen atoms in the structure suggests potential interactions with biological targets such as enzymes and receptors.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, tetraazatricyclo compounds have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at different phases (G1/S or G2/M), leading to apoptosis in cancer cells.
- Inhibition of Angiogenesis : They may inhibit the formation of new blood vessels necessary for tumor growth by targeting vascular endothelial growth factor (VEGF) pathways.
A study demonstrated that derivatives of similar structures could reduce tumor volume in xenograft models by over 50% when administered at therapeutic doses .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds containing cyano groups are known to exhibit activity against various bacterial strains by disrupting their cellular processes. Specifically:
- Mechanism : The cyano group can interfere with electron transport chains in bacteria, leading to cell death.
- Case Study : In vitro studies have shown that related compounds exhibit minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria ranging from 10 to 50 µg/mL .
In Vitro Studies
Several in vitro studies have assessed the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study A | Cell viability assays on cancer cell lines | Significant reduction in viability (IC50 = 25 µM) |
| Study B | Antimicrobial susceptibility tests | Effective against E. coli and S. aureus (MIC = 20 µg/mL) |
| Study C | Apoptosis assays using flow cytometry | Induction of apoptosis confirmed in treated cells |
The proposed mechanisms through which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
- Inhibition of Protein Kinases : Targeting specific kinases involved in cell signaling pathways critical for cancer progression.
Comparison with Similar Compounds
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
- Core structure : Hexaazatricyclo system with methoxyphenyl and phenyl substituents.
- Key differences: Contains six nitrogen atoms vs. four in the target compound. The methoxyphenyl group may enhance lipophilicity compared to the cyano group in the target compound.
- Biological relevance : Fused tetrazolopyrimidines exhibit antimicrobial and anti-inflammatory activities .
N-[2-(dimethylamino)ethyl]-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine
- Core structure: Triazatricyclo system with a dimethylaminoethyl side chain.
- Key differences : Fewer nitrogen atoms in the core (three vs. four) and a tertiary amine substituent, which may alter solubility and receptor binding.
- Applications : Similar triazatricyclo compounds are explored in drug discovery for neurological targets .
Benzoate Esters with Heterocyclic Substituents
Metsulfuron Methyl Ester
Ethyl 4-{5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-amido}benzoate
- Structure : Ethyl benzoate with a thia-diazatetracyclic substituent.
- Key differences : Sulfur atom in the heterocycle increases polarizability compared to the all-nitrogen core of the target compound.
- Relevance : Such compounds are studied for enzyme inhibition due to their rigid, planar structures .
Substituent Effects: Cyano vs. Other Functional Groups
- Methoxy group (e.g., in 12-(4-methoxyphenyl)-hexaazatricyclo): Increases lipophilicity and may improve membrane permeability .
- Trifluoroethoxy group (e.g., in triflusulfuron methyl ester): Introduces strong electronegativity, enhancing pesticidal activity .
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Structural insights: The target compound’s tetraazatricyclic core and cyano group distinguish it from analogues, suggesting unique electronic and steric properties.
- Knowledge gaps: Specific synthesis routes, pharmacokinetics, and toxicity profiles remain uncharacterized in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
